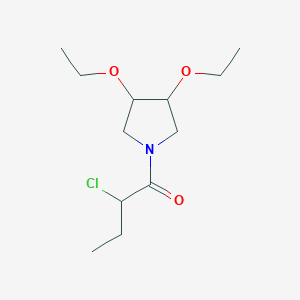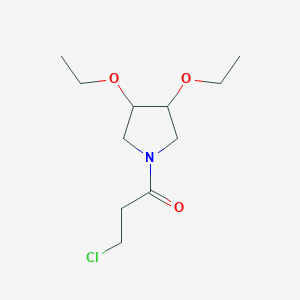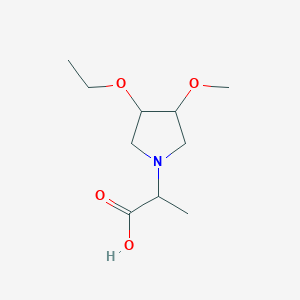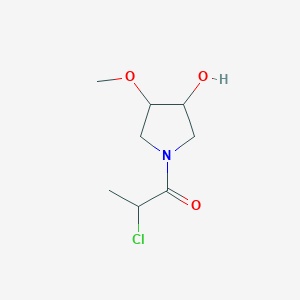
2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C6H9ClFNO and a molecular weight of 165.59 g/mol. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for a similar compound, “2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol hydrochloride”, is provided as "1S/C6H12FNO.ClH/c7-3-6-4-8(5-6)1-2-9;/h6,9H,1-5H2;1H" . This code can be used to generate the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results. For detailed properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one and its derivatives have been extensively studied for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural characteristics of these compounds, especially the azetidinone ring, contribute to their antimicrobial potency (Mistry, Desai, & Desai, 2016), (Mohite & Bhaskar, 2011).
Anti-Inflammatory Activity
Derivatives of this compound have shown promising results in anti-inflammatory research. The compounds synthesized through specific reactions demonstrated potent and significant anti-inflammatory effects, offering potential therapeutic applications in this field (Sharma, Maheshwari, & Bindal, 2013).
Synthesis and Characterization
The synthesis and structural characterization of these compounds are crucial in understanding their biological activities. Various methods, including cyclocondensation and microwave-assisted synthesis, have been employed to synthesize these compounds. Their structures are confirmed using techniques like IR, NMR, and mass spectroscopy, essential for exploring their potential applications (Desai & Dodiya, 2014).
Anticonvulsant Properties
Some studies have also explored the anticonvulsant properties of these compounds. Derivatives have been synthesized and characterized, showing promising results as potential anticonvulsant agents. This highlights the versatility of this compound in medicinal chemistry (Hasan et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used for the synthesis of estrogen receptor modulating compounds , suggesting potential targets could be estrogen receptors.
Mode of Action
It’s known that estrogen receptor modulators bind to estrogen receptors and modulate their activity . This can result in changes in gene expression and cellular function.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c7-1-6(10)9-3-5(2-8)4-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCIYMJQYQLUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)





![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478043.png)
![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)
![2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1478045.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)
![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)

